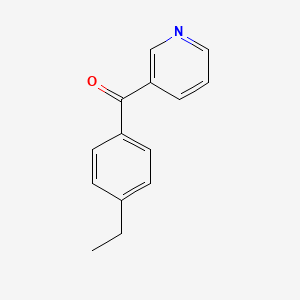

3-(4-Ethylbenzoyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-ethylphenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-2-11-5-7-12(8-6-11)14(16)13-4-3-9-15-10-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVOJUVKQYRYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603891 | |

| Record name | (4-Ethylphenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61780-06-1 | |

| Record name | (4-Ethylphenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 3 4 Ethylbenzoyl Pyridine and Pyridine Ketones

Reduction Chemistry of the Carbonyl Moiety

The carbonyl group in 3-(4-ethylbenzoyl)pyridine is a primary site for chemical modification, particularly through reduction reactions. These transformations convert the ketone into a secondary alcohol, introducing a chiral center and expanding the molecular complexity.

Enantioselective Reduction Methods

The asymmetric reduction of prochiral ketones, such as this compound, to yield enantiomerically enriched secondary alcohols is a pivotal transformation in organic synthesis. While specific studies on this compound are not extensively documented, a variety of well-established methods for the enantioselective reduction of aromatic ketones and pyridine (B92270) derivatives are applicable. These methods often employ chiral catalysts or reagents to control the stereochemical outcome of the hydride transfer to the carbonyl carbon.

One prominent approach involves catalytic transfer hydrogenation, often utilizing chiral ruthenium, rhodium, or iridium complexes with chiral ligands. These catalysts facilitate the transfer of hydrogen from a hydrogen source, such as isopropanol or formic acid, to the ketone with high enantioselectivity. Another powerful strategy is the use of stoichiometric chiral reducing agents, like those derived from boranes, such as the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to direct the hydride attack from a borane source.

Enzymatic reductions also offer a highly selective and environmentally benign alternative. Ketoreductases (KREDs) are capable of reducing a wide array of ketones with exceptional enantioselectivity under mild reaction conditions. The substrate scope of many KREDs includes aromatic ketones, suggesting their potential applicability to this compound.

The following table summarizes representative catalyst systems and their performance in the enantioselective reduction of analogous aromatic ketones.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ru(II)-TsDPEN | Aromatic ketones | Up to 99% | Noyori et al. |

| CBS-oxazaborolidine/BH3 | Aromatic ketones | Up to 98% | Corey et al. |

| Ketoreductase (KRED) | Aromatic ketones | >99% | Various |

This table presents data for analogous compounds to illustrate the potential of these methods for this compound.

Mechanistic Investigations of Ketone Reduction Processes

The reduction of the carbonyl group in this compound by common hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) proceeds through a well-established nucleophilic addition mechanism. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. The reaction is initiated by the attack of a hydride ion (H⁻) from the reducing agent on this electrophilic carbon.

This nucleophilic attack results in the formation of a tetrahedral alkoxide intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. In the final step, this alkoxide intermediate is protonated by a protic solvent (like methanol or water) or during an acidic workup to yield the corresponding secondary alcohol.

The general mechanism can be depicted as follows:

Nucleophilic Attack: The hydride ion attacks the carbonyl carbon, breaking the π-bond of the C=O group and forming a new C-H bond.

Formation of Tetrahedral Intermediate: A transient alkoxide intermediate is formed.

Protonation: The alkoxide is protonated to give the final alcohol product.

The reactivity of the carbonyl group can be influenced by the electronic properties of the attached aromatic rings. The electron-withdrawing nature of the pyridine ring can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophilic attack compared to simple benzophenones.

Electrophilic and Nucleophilic Reactivity on Aromatic Rings

The two aromatic rings in this compound exhibit distinct reactivities towards electrophilic and nucleophilic reagents due to their inherent electronic properties.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This deactivation makes electrophilic aromatic substitution (EAS) on pyridine more challenging compared to benzene (B151609) and requires harsher reaction conditions. The nitrogen atom withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions. study.comquora.comquora.com

Consequently, electrophilic attack is directed to the meta positions (C3, C5), where the deactivating effect of the nitrogen is less pronounced. study.comquora.comquora.com In the case of this compound, the benzoyl group at the C3 position is also an electron-withdrawing and meta-directing group. Therefore, incoming electrophiles will preferentially substitute at the C5 position, which is meta to both the nitrogen atom and the benzoyl group. Attack at the C3 position is also possible, but generally less favored. quora.com

The stability of the intermediate carbocation (sigma complex) formed during the substitution process dictates the regioselectivity. Attack at the C3 or C5 position results in a more stable intermediate where the positive charge is not placed on the electronegative nitrogen atom. study.comquora.comquora.com

Nucleophilic Substitution Reactions at the Benzoyl Group

The benzoyl group of this compound is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. This reactivity is characteristic of ketones and leads to nucleophilic acyl substitution or addition reactions, rather than substitution on the aromatic ring of the benzoyl group itself unless a suitable leaving group is present.

The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process. masterorganicchemistry.comlibretexts.orgpressbooks.publibretexts.org A nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgpressbooks.pub Subsequently, the carbonyl group is reformed by the elimination of one of the substituents attached to the carbonyl carbon. In the case of a ketone like this compound, this would typically involve the cleavage of the carbon-carbon bond between the carbonyl carbon and one of the aromatic rings, which is a high-energy process and generally does not occur under standard nucleophilic acyl substitution conditions.

However, the carbonyl group can undergo nucleophilic addition reactions. For instance, with strong nucleophiles like Grignard reagents or organolithium compounds, addition to the carbonyl group would occur to form a tertiary alcohol after an aqueous workup. ncert.nic.in The reactivity of the carbonyl carbon towards nucleophiles is enhanced by electron-withdrawing groups attached to it. stackexchange.comechemi.commasterorganicchemistry.comquora.comlibretexts.org The electron-withdrawing nature of the pyridyl group in this compound would therefore be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple dialkyl ketone. stackexchange.comechemi.commasterorganicchemistry.comquora.comlibretexts.org

Selective C-H Activation and Functionalization

Direct C-H activation and functionalization have emerged as powerful tools for the modification of aromatic and heteroaromatic compounds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. The pyridine moiety in this compound can act as a directing group in transition metal-catalyzed C-H activation reactions. rsc.orgnih.govnih.govresearchgate.netresearchgate.netrsc.org

The nitrogen atom of the pyridine ring can coordinate to a metal center, such as palladium, rhodium, or iridium, bringing the catalyst into close proximity to the C-H bonds at the ortho positions (C2 and C4). rsc.orgnih.govnih.gov This chelation-assisted strategy facilitates the cleavage of these otherwise unreactive C-H bonds, allowing for the introduction of various functional groups.

For this compound, the most likely positions for directed C-H functionalization on the pyridine ring are the C2 and C4 positions. The choice between these two positions can often be controlled by the specific catalyst, ligands, and reaction conditions employed. For instance, palladium-catalyzed reactions have been shown to be highly effective for the ortho-functionalization of pyridine derivatives. rsc.orgnih.govresearchgate.net

The benzoyl moiety can also influence the regioselectivity of C-H activation on the pyridine ring. The electron-withdrawing nature of the benzoyl group can affect the electronic properties of the C-H bonds, potentially influencing their reactivity. Furthermore, C-H activation can also be directed to the ortho positions of the 4-ethylbenzoyl group, with the carbonyl oxygen acting as a directing group.

The following table provides examples of regioselective C-H functionalization of pyridine derivatives, illustrating the potential for selective modification of this compound.

| Catalyst/Directing Group | Position Functionalized | Functional Group Introduced | Reference |

| Pd(OAc)₂ / Pyridine | C2 | Aryl | Daugulis et al. |

| [Ir(cod)Cl]₂ / Bipyridine | C2 | Boryl | Miyaura et al. |

| Rh(III) / Pyridine | C4 | Alkyl | Fagnou et al. |

This table presents data for analogous pyridine derivatives to demonstrate the principles of regioselective C-H functionalization.

Regioselective C-H Activation at Alpha and Beta Positions

The regioselective functionalization of pyridine rings through C-H activation is a powerful tool in synthetic chemistry. In pyridine ketones, the position of C-H activation is influenced by the electronic properties of the pyridine nitrogen and the directing effects of the ketone group.

Research into the C-H activation of ketones has demonstrated that regioselectivity can be controlled to favor either the alpha (α) or beta (β) positions relative to the carbonyl group. For instance, the reaction of the cationic (PNP)Ir(I)(cyclooctene) complex with ketones like 2-butanone and 3-pentanone leads to the selective activation of a β C-H bond, resulting in the formation of O,C-chelated complexes. Computational studies have indicated that this selectivity is governed by both kinetic and thermodynamic factors. The transition state leading to β-activation is sterically favored, and the resulting product is stabilized by the coordination of the carbonyl oxygen.

Conversely, the presence of water can alter the regioselectivity. In the reaction of the same iridium complex with 2-butanone, the addition of water leads to the formation of the α-terminal C-H activation product as well. This is attributed to the stabilization of the α-activation product through hydrogen bonding with water, forming a six-membered ring with the ketone.

While these studies were not conducted specifically on this compound, the principles of C-H activation in ketones provide a framework for predicting its reactivity. The electronic and steric environment of the pyridine ring and the ethylbenzoyl group would play a crucial role in determining the outcome of such reactions.

Directing Group-Assisted C-H Functionalization

Directing groups are widely employed in transition metal-catalyzed C-H functionalization to achieve high regioselectivity. The heteroatom of the directing group coordinates to the metal catalyst, bringing it in close proximity to a specific C-H bond and facilitating its activation.

In the context of pyridines, the nitrogen atom itself can act as a directing group, typically favoring functionalization at the C2 and C6 positions (ortho to the nitrogen). However, the intrinsic electronic properties of the pyridine ring often make C-H functionalization at the meta positions (C3 and C5) challenging.

To overcome this, various strategies have been developed, including the use of removable or modifiable directing groups. These groups are temporarily installed on the pyridine ring or a substituent to direct the C-H activation to a desired position and are subsequently removed or transformed into another functional group. For instance, amide groups have been used to direct the dehydrogenative C3-H-alkenylation of pyridines.

Another approach involves the temporary conversion of pyridines into more electron-rich intermediates that undergo regioselective electrophilic functionalization. This has been achieved through methods like a ring-opening/ring-closing sequence via Zincke imine intermediates or a dearomatization-rearomatization sequence via oxazino-pyridine intermediates. wikipedia.org These strategies allow for meta-selective C-H functionalization under mild conditions. wikipedia.org

For pyridine ketones, the carbonyl group can also influence the regioselectivity of C-H functionalization. Palladium-catalyzed C-H acylation of heteroarenes, for example, can be directed by nitrogen-based groups like 2-pyridine or 2-pyrimidine to achieve C-2 selective acylation of indoles. researchgate.net While specific studies on directing group-assisted C-H functionalization of this compound are not extensively reported, the established methodologies for pyridines and ketones provide a strong foundation for designing such transformations.

Derivatization Reactions for Structural Diversification

The ketone and pyridine functionalities in this compound offer multiple avenues for derivatization, enabling the synthesis of a wide range of structurally diverse compounds with potential applications in various fields of chemistry.

Formation of Hydrazone Derivatives

Hydrazones are a class of organic compounds formed by the reaction of aldehydes or ketones with hydrazine or its derivatives. wikipedia.org This reaction is a versatile method for modifying the carbonyl group of this compound. The general reaction involves the condensation of the ketone with a hydrazine, eliminating a molecule of water.

The reaction of cyanoacetylhydrazine with 3-acetylpyridine has been reported to yield the corresponding hydrazide-hydrazone derivative. nih.gov This product can then undergo a series of heterocyclization reactions to generate novel heterocyclic compounds. nih.gov Similarly, isonicotinic hydrazide can be reacted with various aldehydes and ketones to produce hydrazone derivatives with potential biological activities. nih.gov

While the direct synthesis of a hydrazone from this compound is not explicitly detailed in the provided search results, the general reactivity of ketones with hydrazines strongly suggests that this transformation is readily achievable. The resulting hydrazone would feature the R1R2C=N-NH2 structural motif, where R1 is the 4-ethylphenyl group and R2 is the 3-pyridyl group.

| Reactant 1 | Reactant 2 | Product Class | Reference |

| Ketone/Aldehyde | Hydrazine/Organohydrazine | Hydrazone | wikipedia.org |

| 3-Acetylpyridine | Cyanoacetylhydrazine | Hydrazide-hydrazone | nih.gov |

| Isonicotinic Hydrazide | Aldehyde/Ketone | Hydrazone | nih.gov |

Silylation and Acylation Reactions

Silylation and acylation are common derivatization techniques used to modify the properties of organic molecules. In the context of pyridine ketones, these reactions can occur at the pyridine ring or at positions activated by the carbonyl group.

Silylation: The silylation of pyridines can be catalyzed by various transition metals and Lewis acids. For example, Zn(OTf)2 has been shown to catalyze the silylation of pyridine and 3-picoline, affording products where the silyl group is introduced at the meta position relative to the nitrogen atom. acs.orgnih.gov This reaction is proposed to proceed through either a 1,4- or a 1,2-hydrosilylation of the pyridine ring as the initial step. acs.orgnih.gov It is important to note that for 2- and 4-picolines, silylation occurs on the methyl group rather than the pyridine ring. nih.gov

Acylation: The acylation of pyridines is generally challenging via traditional Friedel-Crafts methods due to the electron-deficient nature of the ring and the propensity for N-acylation. However, alternative strategies have been developed. One such method involves the addition of acyl radicals to pyridinium (B92312) salts under acidic conditions. youtube.com Another approach is the metalation of the pyridine ring with a strong base, followed by treatment with an acylating agent. For instance, lithiation of 2-chloropyridine at the 3-position followed by reaction with benzoyl chloride yields 2-chloro-3-benzoylpyridine in excellent yield. youtube.com More recently, photoredox catalysis has been employed for the site-selective C-H acylation of pyridinium derivatives. acs.org

| Reaction | Reagents/Catalysts | Position of Functionalization | Reference |

| Silylation of Pyridine | Zn(OTf)2, Et3SiH | meta to Nitrogen | acs.orgnih.gov |

| Acylation of Pyridinium Salts | Acyl radicals, Acid | C2 or C4 | youtube.com |

| Acylation of 2-Chloropyridine | Strong base, Benzoyl chloride | C3 | youtube.com |

| Photocatalytic Acylation of Pyridinium Derivatives | Photoredox catalyst | C2 or C4 | acs.org |

Cyclization to Heterocyclic Systems (e.g., Isoxazoles, Thiazoles)

The ketone functionality of this compound serves as a valuable precursor for the synthesis of various heterocyclic systems through cyclization reactions.

Isoxazole Synthesis: Isoxazoles can be synthesized from ketones through several routes. One common method involves the reaction of a ketone with hydroxylamine to form an oxime, which can then undergo cyclization. Alternatively, α,β-acetylenic oximes can undergo cycloisomerization catalyzed by AuCl3 to yield substituted isoxazoles. organic-chemistry.org Another approach is the 1,3-dipolar cycloaddition of nitrile oxides (generated in situ) with alkynes or alkenes. organic-chemistry.org While not directly starting from a simple ketone, a palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides also provides functionalized isoxazoles. organic-chemistry.org

Thiazole Synthesis: The Hantzsch thiazole synthesis is a classical and widely used method for the formation of the thiazole ring. wikipedia.org This reaction involves the condensation of an α-haloketone with a thioamide. wikipedia.org For a pyridine ketone like this compound, this would require initial α-halogenation before reaction with a thioamide. Another method, the Cook-Heilbron synthesis, involves the reaction of an α-aminonitrile with carbon disulfide. wikipedia.org Furthermore, 5-arylthiazoles can be prepared from N,N-diformylaminomethyl aryl ketones by treatment with phosphorus pentasulfide and triethylamine. organic-chemistry.org

The application of these general synthetic methods to this compound would allow for the generation of novel pyridine-substituted isoxazole and thiazole derivatives, which are important scaffolds in medicinal chemistry.

Intramolecular Cyclization and Rearrangement Processes

Intramolecular reactions of this compound and its derivatives can lead to the formation of complex polycyclic structures and novel molecular frameworks.

Intramolecular cyclization can be facilitated by the strategic placement of reactive functional groups. For instance, a free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been used to synthesize a range of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives. beilstein-journals.org Another example is the synthesis of indoles and benzofurans via an acetylene-activated SNAr/intramolecular cyclization cascade sequence. rsc.org In this process, the acetylene group activates the substrate for nucleophilic aromatic substitution, and the subsequent intramolecular cyclization of the nucleophile onto the acetylene moiety forms the five-membered heterocyclic ring. rsc.org

The formation of a pseudo-ring through an intramolecular hydrogen bond has been shown to be a viable strategy in the design of kinase inhibitors. nih.govsemanticscholar.org In a series of pyridine-substituted pyrimidines, an intramolecular hydrogen bond between the pyridine nitrogen and a 4-amino group constrained the molecule into a conformation favorable for binding to the target protein. nih.govsemanticscholar.org Disruption of this hydrogen bond led to a significant decrease in activity, highlighting the importance of such intramolecular interactions. nih.gov

Rearrangement processes can also lead to significant structural transformations. The Kröhnke pyridine synthesis, for example, involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound. The mechanism proceeds through a Michael addition, tautomerization, and a series of cyclization and elimination steps to form a highly substituted pyridine. wikipedia.org Furthermore, isoxazoles have been shown to undergo rearrangement to form pyridines. A rhodium carbenoid-induced ring expansion of isoxazoles, followed by rearrangement of the resulting product, leads to the formation of highly functionalized pyridines. nih.gov

Coordination Chemistry and Metal Complexation Reactions of this compound and Pyridine Ketones

The coordination chemistry of pyridine ketones is a rich and diverse field, owing to the presence of multiple potential donor atoms—the pyridine nitrogen and the carbonyl oxygen. The specific coordination behavior of these ligands is highly dependent on the position of the keto group relative to the nitrogen atom, the nature of the metal ion, and the reaction conditions. While direct experimental studies on the coordination chemistry of this compound are not extensively documented in the reviewed literature, its reactivity can be inferred from the behavior of analogous 3-aroylpyridines and other pyridine ketone derivatives.

Pyridine and its derivatives are well-established ligands in coordination chemistry, typically coordinating to metal centers through the lone pair of electrons on the nitrogen atom. wikipedia.org The introduction of a benzoyl group, as seen in this compound, adds a carbonyl oxygen as another potential coordination site. However, the spatial arrangement of these two donor atoms is crucial in determining the coordination mode.

Unlike 2-substituted pyridine ketones which can readily form stable five-membered chelate rings with a metal ion, the 3-substituted isomer, this compound, is sterically hindered from forming a similar small chelate ring with a single metal center. Consequently, it is more likely to exhibit one of the following coordination behaviors:

Monodentate Coordination: The ligand coordinates to a single metal center exclusively through the pyridine nitrogen atom. In this mode, the benzoyl group does not directly participate in the coordination to that same metal ion, although it can influence the electronic properties of the pyridine ring and the steric environment around the metal center.

Bridging Coordination: The ligand can bridge two or more metal centers. wikipedia.org This can occur in several ways. For instance, the pyridine nitrogen can coordinate to one metal ion, while the carbonyl oxygen coordinates to a second metal ion, leading to the formation of coordination polymers or discrete polynuclear complexes. chemmix.edu.pl This bridging behavior is a common feature in the construction of metal-organic frameworks (MOFs). nih.govmdpi.com

The ethyl group at the 4-position of the benzoyl ring is not expected to directly participate in coordination. However, its presence increases the steric bulk of the ligand, which can influence the crystal packing of the resulting metal complexes and their solubility in various solvents.

Detailed research on related pyridine derivatives has shown that the nature of the metal ion and the counter-anions also play a significant role in determining the final structure of the coordination compound. For example, the reaction of pyridine-based ligands with different metal salts can lead to the formation of complexes with varying geometries, such as tetrahedral, square planar, or octahedral. wikipedia.orgjscimedcentral.comresearchgate.net

In the absence of specific experimental data for this compound, the following table provides a hypothetical overview of potential coordination complexes based on the known chemistry of similar pyridine and ketone-containing ligands.

| Metal Ion | Potential Ligand | Hypothetical Complex Structure | Potential Coordination Mode | Potential Geometry |

|---|---|---|---|---|

| Cu(II) | This compound | [Cu(3-(4-EtBz)Py)2Cl2] | Monodentate (N-coordination) | Distorted Tetrahedral or Square Planar |

| Zn(II) | This compound | {[Zn(3-(4-EtBz)Py)(μ-OAc)2]}n | Bridging (N and O coordination to different metals) | Tetrahedral at each Zn center, forming a 1D polymer |

| Ag(I) | This compound | [Ag(3-(4-EtBz)Py)2]NO3 | Monodentate (N-coordination) | Linear |

| Pd(II) | This compound | [Pd(3-(4-EtBz)Py)2Cl2] | Monodentate (N-coordination) | Square Planar |

| Fe(III) | This compound | [Fe(3-(4-EtBz)Py)4Cl2]Cl | Monodentate (N-coordination) | Octahedral |

Table 1. Hypothetical Coordination Complexes of this compound. This table illustrates plausible structures and coordination modes based on the known coordination chemistry of related pyridine and ketone ligands. The actual isolated complexes may vary depending on experimental conditions.

Further research involving the synthesis and single-crystal X-ray diffraction studies of metal complexes with this compound is necessary to definitively elucidate its coordination behavior and the precise structures of the resulting compounds.

Advanced Spectroscopic Characterization and Structural Analysis

Conformational Analysis and Isomerism

A thorough conformational analysis of 3-(4-Ethylbenzoyl)pyridine would involve the investigation of its various spatial arrangements, which are crucial for understanding its reactivity and intermolecular interactions.

Rotameric States Around the Pyridine (B92270) Ring

The rotation around the single bond connecting the carbonyl group and the pyridine ring, as well as the bond between the carbonyl group and the ethyl-substituted phenyl ring, would lead to different rotameric states. These conformers would vary in energy due to steric hindrance and electronic effects. However, no specific studies detailing the potential energy surface, rotational barriers, or the relative stability of the different rotamers of this compound have been found.

Crystallographic Studies of Benzoylpyridine Derivatives

Crystallographic studies are essential for the definitive determination of the three-dimensional structure of a molecule in the solid state.

Intermolecular Interactions in the Solid State

In the solid state, molecules of this compound would be expected to pack in a specific arrangement stabilized by various intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O or C-H···N hydrogen bonds. The analysis of these interactions is crucial for understanding the physical properties of the crystalline material. In the absence of a crystal structure, a detailed discussion of these interactions for this compound remains speculative.

Vibrational Spectroscopy for Functional Group and Backbone Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and analyzing the skeletal vibrations of a molecule.

An analysis of the FT-IR and FT-Raman spectra of this compound would allow for the assignment of characteristic vibrational modes. Key expected vibrations would include the C=O stretching of the ketone, C-H stretching and bending modes of the aromatic rings and the ethyl group, and various ring vibrations of the pyridine and phenyl moieties.

While general spectral regions for these functional groups are well-established, a detailed and specific vibrational analysis for this compound, including a complete assignment of its fundamental modes and any potential Fermi resonances, is not available in the literature. Publicly accessible spectral data for pyridine and its derivatives can be found, but a dedicated study on this compound is absent. nih.govresearchgate.netethz.chnist.govxmu.edu.cnchemicalbook.comnist.gov

The following table provides a general, theoretical expectation of the major FT-IR and FT-Raman vibrational modes for this compound based on known data for similar functional groups. It is important to note that this is a generalized prediction and not based on experimental data for the specific compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1650 - 1680 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Ethyl) | Stretching | 2850 - 2960 |

| Pyridine Ring | C=C and C=N Stretching | 1400 - 1600 |

| Phenyl Ring | C=C Stretching | 1450 - 1600 |

| C-H | In-plane Bending | 1000 - 1300 |

| C-H | Out-of-plane Bending | 675 - 900 |

Electronic Spectroscopy (UV-Vis) for Conjugation and Optical Properties

No specific UV-Vis absorption maxima (λmax) or molar absorptivity (ε) values for this compound have been reported in the searched literature. In principle, the UV-Vis spectrum of this compound would be expected to show absorptions characteristic of the conjugated system formed by the pyridine ring and the 4-ethylbenzoyl group. The electronic transitions would likely be of π → π* and n → π* character. The extended conjugation between the aromatic rings through the carbonyl group would be expected to shift the absorption bands to longer wavelengths (a bathochromic shift) compared to the individual chromophores. However, without experimental data, a detailed analysis of its optical properties is not possible.

Advanced NMR Spectroscopic Techniques for Structural Elucidation

Detailed experimental data from advanced NMR techniques such as 13C NMR, DEPT, COSY, HSQC, and HMBC for this compound are not available in the reviewed sources. Such analyses would be crucial for the unambiguous structural elucidation of the molecule.

13C NMR and DEPT: These techniques would provide information on the number and types of carbon atoms (methyl, methylene, methine, and quaternary). The carbonyl carbon of the benzoyl group would be expected to appear at a characteristic downfield chemical shift.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling networks within the ethyl group and the aromatic rings, helping to assign the signals of the protons on the pyridine and benzene (B151609) rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

Without access to the actual spectra or reported data for this compound, a detailed structural analysis based on advanced NMR spectroscopy cannot be provided.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Applications in Benzoylpyridine Research

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. Hybrid functionals, such as B3LYP, are widely employed to accurately predict the properties of organic compounds.

Electronic structure calculations provide information about the distribution of electrons within the molecule. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.

Interactive Table:

| Parameter | Description | Typical Calculated Value (Example) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.7 eV |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | 2.5 Debye |

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived based on conceptual DFT. These descriptors provide a quantitative measure of a molecule's reactivity and are used to predict its behavior in chemical reactions.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors are invaluable for comparing the reactivity of different benzoylpyridine derivatives and for understanding their interactions with other reagents.

Interactive Table:

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Softness (S) | 1 / η | Capacity for electron acceptance |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to act as an electrophile |

Molecules with extensive π-conjugated systems and significant charge separation, often found in donor-π-acceptor structures, can exhibit significant non-linear optical (NLO) properties. These materials are of great interest for applications in optoelectronics and photonics. DFT calculations are a key tool for predicting the NLO response of molecules like 3-(4-Ethylbenzoyl)pyridine. The key parameters computed are the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

A large value for the first-order hyperpolarizability (β) is indicative of a strong second-order NLO response, which is essential for technologies like second-harmonic generation (SHG). For benzoylpyridines, the electron-withdrawing nature of the pyridine (B92270) ring and carbonyl group, combined with an electron-donating substituent on the benzoyl ring, can create the necessary electronic asymmetry for a high NLO response. Computational modeling allows for the screening of various derivatives to identify candidates with optimal NLO properties. Furthermore, computational methods can be employed to predict the refractive index of materials, a fundamental optical property.

Interactive Table:

| NLO Parameter | Description | Importance |

|---|---|---|

| Dipole Moment (μ) | Measure of charge separation in the ground state | Contributes to molecular ordering and overall NLO response |

| Polarizability (α) | Measure of the molecule's response to an external electric field | Relates to linear optical properties like refractive index |

| First Hyperpolarizability (β) | Measure of the second-order NLO response | Indicates potential for applications like frequency doubling |

Mechanistic Investigations of Chemical Reactions

Computational chemistry is indispensable for unraveling the detailed mechanisms of chemical reactions. It allows researchers to visualize the transformation from reactants to products, identify short-lived intermediates, and quantify the energetic factors that control reaction speed and outcome.

A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state (TS). This state corresponds to a first-order saddle point on the potential energy surface; it is a maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating the precise geometry and energy of a transition state is a primary goal of mechanistic studies.

Computational methods, particularly DFT, are used to search for and optimize the structure of transition states. The energy difference between the reactants and the transition state is the activation energy (or activation barrier). This barrier determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. By calculating activation barriers for potential reaction pathways involving benzoylpyridines, chemists can predict which reactions are kinetically feasible.

Beyond identifying a single transition state, computational chemists can map the entire reaction pathway. This involves identifying all reactants, intermediates, transition states, and products along a given reaction coordinate. A common technique is the Intrinsic Reaction Coordinate (IRC) calculation, which follows the path of steepest descent from a transition state forwards to the product and backwards to the reactant, confirming that the located TS correctly connects the intended species.

When a reaction can potentially yield multiple products (e.g., constitutional isomers or stereoisomers), computational pathway mapping is crucial for understanding selectivity. By calculating the activation barriers for each competing pathway, the kinetically favored product can be predicted—it will be the one formed via the pathway with the lowest-energy transition state. This approach allows for the rationalization of observed regioselectivity or stereoselectivity in reactions involving substituted pyridines and provides a predictive framework for designing new, more selective synthetic methods.

Analysis of Intermolecular Interactions (e.g., n→π* Tetrel Bonding, Hydrogen Bonding)

The supramolecular architecture and crystal packing of this compound are governed by a variety of non-covalent interactions. Computational studies provide significant insights into the nature and strength of these interactions, which include tetrel bonding and hydrogen bonding.

n→π Tetrel Bonding:*

A notable intermolecular interaction that can be postulated for this compound involves n→π* tetrel bonding. This type of interaction occurs between an electron-rich region (a Lewis base) and an electrophilic region associated with a Group 14 element (the tetrel atom), in this case, the carbonyl carbon of the benzoyl group. The term "tetrel bond" describes the net attractive interaction between an electrophilic region of a covalently bonded tetrel atom and a nucleophilic region in another molecule. arxiv.orgnih.gov

In the case of this compound, the lone pair of electrons (n) on the pyridinic nitrogen atom can act as the electron donor (Lewis base). The π-system of the benzoyl group, particularly the electrophilic carbon atom of the carbonyl group, can act as the electron acceptor. This interaction, designated as an n→π* interaction, is a specific type of tetrel bond that contributes to the stabilization of the crystal lattice. The strength of this interaction is comparable to that of hydrogen bonds and other σ-hole based interactions.

Theoretical models and computational chemistry are instrumental in identifying and characterizing tetrel bonds. researchgate.net Analysis of the molecular electrostatic potential (MEP) surface can reveal the electrophilic and nucleophilic sites on the molecule, thus predicting the likelihood and geometry of tetrel bonding. For instance, a positive electrostatic potential (a "σ-hole" or "π-hole") on the carbonyl carbon would indicate its susceptibility to nucleophilic attack from the nitrogen of an adjacent pyridine ring.

Hydrogen Bonding:

Hydrogen bonding also plays a crucial role in the molecular assembly of this compound. While the molecule itself does not possess strong hydrogen bond donors like -OH or -NH groups, it can participate in weaker C-H···O and C-H···N hydrogen bonds.

Computational studies on pyridine bases have demonstrated their ability to form hydrogen bonds with various donors. nih.gov Density Functional Theory (DFT) calculations can be employed to determine the binding energies associated with these interactions. nih.gov In the crystal structure of this compound, it is anticipated that hydrogen atoms of the ethyl group and the aromatic rings could form weak hydrogen bonds with the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring of neighboring molecules.

The presence and strength of these hydrogen bonds can be predicted and analyzed using computational methods. For example, the electrostatic potential at the nuclei can be used to quantitatively characterize the reactivity of molecules toward hydrogen bond formation. nih.gov Studies on related dibenzoylpyridine-based materials have shown that intramolecular hydrogen bonding between a pyridine nitrogen and an ortho-hydrogen of a phenyl ring can influence the molecular conformation. rsc.org

Theoretical Predictions of Molecular Polarization and Spectroscopic Data

Computational chemistry offers powerful tools for predicting the molecular properties of this compound, including its molecular polarization and spectroscopic characteristics. These theoretical predictions are vital for understanding the molecule's behavior in different environments and for interpreting experimental data.

Molecular Polarization:

The distribution of electron density in this compound is inherently uneven due to the presence of heteroatoms (nitrogen and oxygen) and the aromatic rings. This leads to a permanent dipole moment and molecular polarizability, which can be quantitatively predicted using quantum chemical calculations.

Theoretical studies on the molecular polarization of similar heterocyclic compounds, such as furan and thiophene, have been performed using methods like Density Functional Theory (DFT). researchgate.net These calculations can determine the response of the molecule to an external electric field, providing insights into its dielectric properties. For this compound, such calculations would likely reveal a significant dipole moment oriented from the ethylbenzoyl moiety towards the more electronegative pyridine ring. The molecular polarizability tensor would describe the ease with which the electron cloud can be distorted by an electric field, which is a key factor in intermolecular interactions and the molecule's response to optical fields.

Spectroscopic Data:

Theoretical calculations are indispensable for predicting and interpreting various spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of C=O, C-N, C-C, and C-H bonds. By comparing the calculated IR spectrum with experimental data, one can confirm the molecular structure and assign the observed absorption bands to specific molecular vibrations. For instance, a characteristic strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts are crucial for assigning the signals in the experimental NMR spectra to the corresponding protons and carbon atoms in the molecule's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These electronic transitions typically involve the promotion of electrons from occupied molecular orbitals (like π orbitals of the aromatic rings and non-bonding orbitals on the oxygen and nitrogen atoms) to unoccupied molecular orbitals (like π* orbitals). These predictions are invaluable for understanding the electronic structure and photophysical properties of the compound.

The following table summarizes the types of theoretical data that can be generated for this compound:

| Property | Computational Method | Predicted Data |

| Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Bond lengths, bond angles, dihedral angles |

| Molecular Polarization | DFT | Dipole moment, Polarizability tensor |

| IR Spectrum | DFT | Vibrational frequencies and intensities |

| ¹H and ¹³C NMR Spectra | GIAO, CSGT (within DFT) | Chemical shifts |

| UV-Vis Spectrum | TD-DFT | Excitation energies (λmax), Oscillator strengths |

These theoretical predictions, when correlated with experimental findings, provide a comprehensive understanding of the structural, electronic, and spectroscopic properties of this compound.

Applications in Non Biological Chemical Fields

Advanced Materials Science

The electronic properties of aromatic and heteroaromatic compounds make them attractive candidates for applications in materials science, particularly in optoelectronics and nonlinear optics.

Derivatives of benzoylpyridine have been investigated for their potential use in organic light-emitting diodes (OLEDs). For instance, benzoylpyridine-carbazole based materials have been synthesized and studied for their thermally activated delayed fluorescence (TADF) properties, which are relevant for efficient OLEDs. researchgate.net However, there are no specific studies on the use of 3-(4-Ethylbenzoyl)pyridine in any optoelectronic devices.

The development of organic materials with tunable optical and nonlinear optical (NLO) properties is a significant area of research. While the broader class of pyridine (B92270) derivatives is of interest in this field, there is no published data on the optical or NLO properties of this compound.

Components in Functional Nanomaterials

The rational design of functional nanomaterials, such as metal-organic frameworks (MOFs) and coordination polymers, relies on the selection of appropriate organic ligands, or "tectons," to bridge metal ions into predictable and highly ordered structures. rsc.org Pyridine derivatives are a cornerstone in this field, prized for the directional coordination afforded by the nitrogen atom within the aromatic ring. rsc.orgresearchgate.net While direct experimental realization of nanomaterials using this compound as the primary ligand is not extensively documented, its molecular architecture presents clear potential for such applications.

The structure of this compound offers two primary coordination sites: the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This allows it to potentially act as a bidentate ligand, coordinating to a single metal center or bridging between two different metal centers. The geometry of the molecule—specifically the 1,3-substitution on the pyridine ring—along with the steric influence of the 4-ethylphenyl group, would play a crucial role in directing the self-assembly process and defining the topology of the resulting framework. rsc.org

Research on analogous pyridyl-based ligands demonstrates that subtle changes to the ligand structure, such as the inclusion of substituent groups, can significantly alter the final architecture and properties of the MOF. rsc.orgnih.gov For example, studies on pyridylbenzoate ligands have shown that they can assemble into frameworks with interesting properties like luminescence and selective gas adsorption. researchgate.netnih.gov By analogy, the ethyl group on the benzoyl moiety of this compound could influence the porosity of a resulting framework and modify its electronic properties, potentially affecting its luminescent behavior.

| Structural Feature | Potential Role in Nanomaterial Assembly | Anticipated Influence on Properties |

|---|---|---|

| Pyridine Nitrogen | Primary coordination site for binding to metal ions. | Directs the geometry and connectivity of the framework. |

| Carbonyl Oxygen | Secondary coordination site, enabling chelation or bridging. | Increases structural stability and can influence electronic properties. |

| Ethyl Group | Introduces steric bulk and hydrophobicity. | May control pore size and modulate guest-host interactions. |

| Aromatic Rings | Can participate in π-π stacking interactions between layers. | Enhances framework stability and can contribute to luminescence. researchgate.net |

Intermediates in the Synthesis of Complex Chemical Entities

The pyridine scaffold is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a core for building more elaborate molecular architectures. nih.govnih.gov this compound serves as a valuable intermediate in this context, offering multiple reactive sites for synthetic elaboration. researchgate.net Its primary utility lies in the transformations of its carbonyl group and its function as a foundational block for constructing fused heterocyclic systems.

A principal synthetic route involving this intermediate is the reduction of the ketone functionality. Catalytic hydrogenation or selective hydrosilylation of the carbonyl group transforms this compound into (4-ethylphenyl)(pyridin-3-yl)methanol. nih.gov This transformation is significant as it creates a chiral center, providing a pathway to enantiomerically pure compounds that are often required for modern therapeutics. This resulting secondary alcohol can be further functionalized or used in subsequent coupling reactions.

Furthermore, the pyridyl ketone structure is a key precursor for the synthesis of fused ring systems with recognized biological activity. For instance, it can be utilized in multi-component condensation reactions to generate complex scaffolds like pyrazolo[3,4-b]pyridines. nih.govnih.gov These compounds are known to be potent kinase inhibitors and possess other pharmacological activities. nih.gov In such syntheses, the carbonyl carbon of this compound acts as an electrophilic site, reacting with nucleophiles to initiate cyclization cascades that build the final heterocyclic framework. nih.gov The presence of the pyridine ring and the substituted benzoyl group allows for the creation of a diverse library of complex molecules with potential therapeutic applications. nih.govmdpi.com

| Reaction Type | Product Class | Significance of Transformation |

|---|---|---|

| Carbonyl Reduction (e.g., Hydrogenation) | Chiral Secondary Alcohols | Creates a stereocenter for the synthesis of enantiopure active pharmaceutical ingredients. nih.gov |

| Condensation/Cyclization Reactions | Fused Heterocycles (e.g., Pyrazolo[3,4-b]pyridines) | Provides access to complex, biologically active scaffolds for drug discovery. nih.govnih.gov |

| Reductive Amination | Substituted Amines | Introduces a nitrogen-containing functional group, a common feature in many pharmaceuticals. |

| Grignard/Organolithium Addition | Tertiary Alcohols | Allows for the introduction of new carbon-carbon bonds and increased molecular complexity. |

Conclusion and Future Perspectives in Benzoylpyridine Research

Emerging Trends in Synthetic Methodologies for Benzoylpyridines

The synthesis of benzoylpyridines is moving beyond traditional methods, with a strong emphasis on efficiency, sustainability, and modularity. A significant emerging trend is the adoption of photochemical and flow chemistry techniques. For instance, an efficient, telescoped flow strategy has been developed that merges a light-driven, catalyst-free reductive arylation of aromatic aldehydes and cyanopyridines, followed by an oxidation step. This approach not only utilizes readily available starting materials but also offers high yields and short residence times, making it suitable for industrial-scale production.

Key features of this modern synthetic approach include:

Catalyst-Free Conditions : The reductive arylation proceeds under photochemical conditions (365 nm) without the need for expensive and potentially toxic metal catalysts.

Benign Oxidants : The subsequent oxidation of the secondary alcohol intermediate to the desired ketone is achieved using benign oxidants like potassium permanganate (B83412) (KMnO₄).

Continuous Flow Process : The entire sequence is performed in a continuous flow system, which allows for high throughput, reproducibility, and scalability.

Another innovative strategy involves the palladium-catalyzed cross-coupling of 2-benzoylpyridine (B47108) N-oxides with aryl bromides. This method proceeds via the activation of a traditionally stable C(sp²)–C(O) bond of the ketone, providing a novel route to a variety of 2-arylpyridine N-oxides with good functional group tolerance. Traditional approaches have also included reacting cyanopyridines with benzene (B151609) derivatives in the presence of a Lewis acid catalyst. These advancements highlight a clear trend towards creating complex molecular architectures with greater control and environmental consideration.

| Synthetic Method | Key Features | Reactants | Advantages |

| Photochemical Flow Synthesis | Light-driven (365 nm), catalyst-free, telescoped oxidation. | Aromatic aldehydes, cyanopyridines. | High efficiency, high throughput, short residence time, uses cheap starting materials. |

| Palladium-Catalyzed Cross-Coupling | C(sp²)–C(O) bond activation of an unstrained ketone. | 2-Benzoylpyridine N-oxides, aryl bromides. | Good functional group tolerance, facile access to 2-arylpyridine N-oxides. |

| Lewis Acid Catalysis | Friedel-Crafts-type acylation. | Cyanopyridines, hydroxy or alkoxy substituted benzenes. | Utilizes common intermediates for pharmaceuticals and agrichemicals. |

Frontiers in Mechanistic Understanding and Computational Predictions

Concurrent with synthetic advancements, significant strides are being made in understanding the reaction mechanisms that govern the behavior of benzoylpyridines. Time-resolved spectroscopy combined with density functional theory (DFT) calculations has been instrumental in unraveling complex photochemical pathways. For example, detailed studies on 2-benzoylpyridine have elucidated the mechanism of its photocyclisation in aqueous solvents. These investigations revealed that the reaction proceeds through different pathways depending on the pH of the solvent, involving precursors like the nπ* triplet state in neutral/basic solutions and a protonated form in acidic solutions.

Computational chemistry is proving to be an indispensable tool for predicting the properties and reactivity of benzoylpyridine derivatives. By calculating parameters such as frontier orbital energies, it is possible to predict the potential of these compounds to penetrate biological barriers like the central nervous system (CNS). Furthermore, computational models are used to assess the relative stabilities of different crystal structures (salts vs. cocrystals) by analyzing the lattice energy landscape, which is crucial for drug development and materials science. These predictive capabilities allow for a more rational design of molecules with desired pharmacological or material properties, reducing the need for extensive empirical screening.

Untapped Potential in Catalysis and Advanced Materials Science

The unique electronic properties of the benzoylpyridine scaffold, which combines an electron-deficient pyridyl moiety with a versatile benzoyl group, make it a promising candidate for applications in catalysis and materials science. The introduction of a pyridine (B92270) ring adjacent to an aromatic ketone can enhance the performance of these molecules as photosensitizers compared to the classic benzophenone. By modifying the substituents on the aromatic rings, the UV-vis absorption properties of benzoylpyridines can be effectively tuned, opening the door to creating new, tailored photosensitizers for various photochemical transformations.

The pyridine nitrogen atom provides a coordination site for metal ions, suggesting the potential for benzoylpyridine derivatives to act as ligands in catalysis. The development of novel catalysts is a cornerstone of modern chemistry, and the modular synthesis of electronically differentiated benzoylpyridines could provide a library of ligands for screening in various catalytic reactions. In materials science, the ability to form stable, ordered structures through intermolecular interactions makes benzoylpyridines attractive building blocks for functional materials, including porous scaffolds and polymers with specific optical or electronic properties.

Outlook for Diversified Applications of Benzoylpyridine Scaffolds

The benzoylpyridine scaffold is a well-established pharmacophore in medicinal chemistry, and its importance is expected to grow. Research has demonstrated the potent antiproliferative properties of 6-aryl-2-benzoyl-pyridines, which act as tubulin polymerization inhibitors. One such compound, 4v, has shown exceptional potency against a range of cancer cell lines (average IC₅₀ ~ 1.8 nM) and has demonstrated the ability to suppress tumor growth and disrupt angiogenesis in vivo. Similarly, pyridine variants of benzoyl-phenoxy-acetamide have been synthesized and computationally modeled, showing high cytotoxicity against glioblastoma and good potential for brain tumor penetration.

Beyond oncology, the pyridine ring is a key component in numerous therapeutic agents and agrochemicals. The versatility of the benzoylpyridine structure allows for extensive chemical modification, enabling the fine-tuning of biological activity. Future research will likely focus on exploring the potential of this scaffold in other therapeutic areas, such as neurodegenerative diseases and infectious diseases. The development of novel synthetic methodologies will facilitate the creation of diverse libraries of benzoylpyridine derivatives for high-throughput screening, accelerating the discovery of new lead compounds for a wide range of applications. The adaptability of the benzoylpyridine scaffold ensures its continued relevance and expanding role in the development of new technologies and therapies.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Ethylbenzoyl)pyridine, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves condensation reactions between pyridine derivatives and substituted benzoyl precursors. For example, hydrazinopyridine can react with 4-ethylbenzaldehyde in ethanol under acidic conditions (e.g., acetic acid) to form intermediates, followed by oxidative cyclization using sodium hypochlorite .

- Optimization Strategies :

- Solvent Choice : Ethanol or methanol enhances solubility and reaction homogeneity.

- Catalyst Loading : Acidic catalysts (e.g., acetic acid) improve imine bond formation.

- Reaction Monitoring : Use TLC (dichloromethane as eluent) and NMR to track progress .

- Yield Improvement : Purification via vacuum filtration and methanol washing can achieve >90% yield .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- <sup>1</sup>H/</sup><sup>13</sup>C NMR : Key signals include the pyridine ring protons (δ 8.0–9.0 ppm) and ethylbenzoyl carbonyl carbon (δ ~165 ppm). Residual DMSO (δ 2.50 ppm in <sup>1</sup>H NMR) is a common solvent reference .

- FTIR : Look for carbonyl stretches (C=O, ~1650–1700 cm<sup>−1</sup>) and pyridine ring vibrations (~1590 cm<sup>−1</sup>) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) with <1 ppm error for structural validation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or reactivity of this compound across different studies?

- Methodological Answer :

- Variable Control : Ensure consistent solvent purity, reaction temperature (±2°C), and catalyst batch.

- Scale Effects : Pilot small-scale reactions (<5 mmol) to optimize conditions before scaling up .

- Analytical Consistency : Cross-validate results using multiple techniques (e.g., NMR, LC-MS) to rule out impurities .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. This predicts nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate solvent interactions (e.g., ethanol) to assess stability and aggregation tendencies .

Q. How does the electronic structure of this compound influence its interactions in catalytic or biological systems?

- Methodological Answer :

- Catalytic Applications : The pyridine nitrogen and carbonyl group enable coordination with transition metals (e.g., Pt, Pd), useful in cross-coupling reactions .

- Biological Activity : The ethylbenzoyl moiety enhances lipophilicity, facilitating membrane penetration in antimicrobial assays. Test via MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.